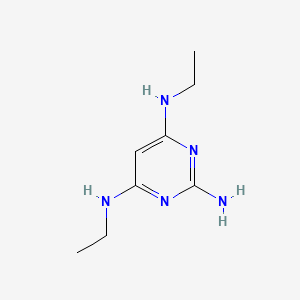
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is a chemical compound with the molecular formula C8H15N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with two of these amino groups being substituted with ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the use of a pyrimidine-2,4,6-triamine precursor, which is then reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydrogen atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amines.
Substitution: Various N-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include enzymes involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4,N6-Dimethyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dipropyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dibutyl-pyrimidine-2,4,6-triyltriamine
Uniqueness
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, reactivity, and biological activity profiles. These differences make it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H15N5 |
|---|---|
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
4-N,6-N-diethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-3-10-6-5-7(11-4-2)13-8(9)12-6/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13) |
InChI-Schlüssel |
AFVIMYBWYYJUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=NC(=N1)N)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
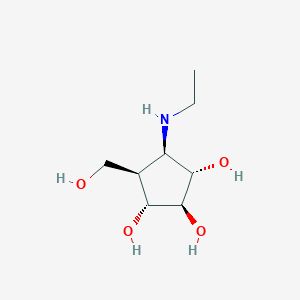

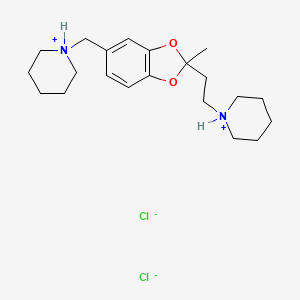
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
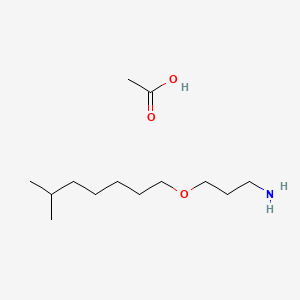
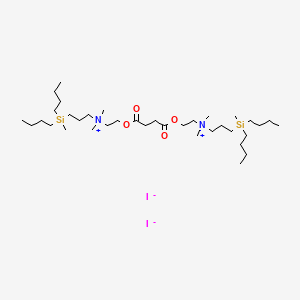
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
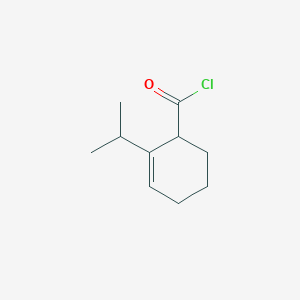

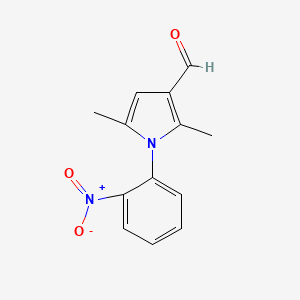
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)

